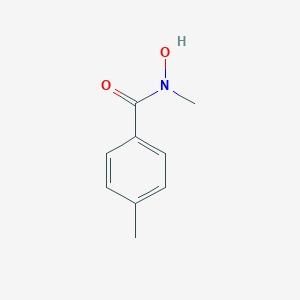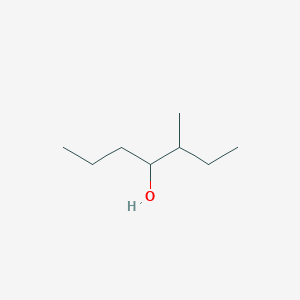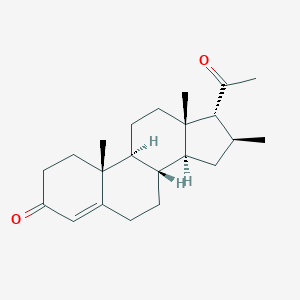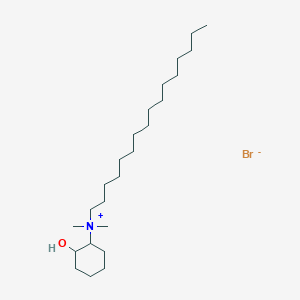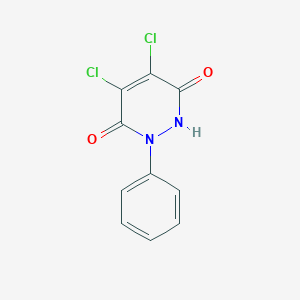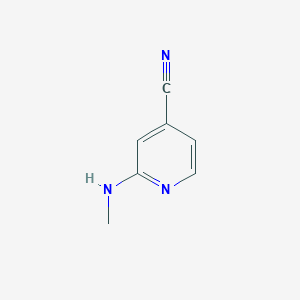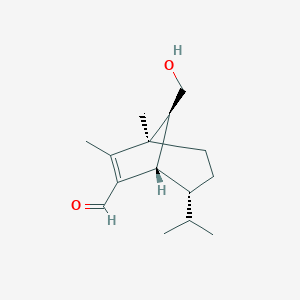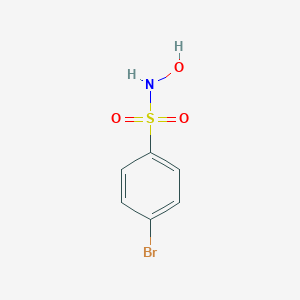![molecular formula C14H18N2O B155094 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol CAS No. 1919-95-5](/img/structure/B155094.png)
3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol, also known as 5-IAI, is a psychoactive substance that belongs to the class of tryptamines. It is a potent serotonin releasing agent and has been studied for its potential therapeutic applications.
Mécanisme D'action
3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol acts as a potent serotonin releasing agent by binding to the serotonin transporter and inhibiting its reuptake. This leads to an increase in the extracellular concentration of serotonin, which is associated with mood regulation, appetite, and sleep. The exact mechanism of action of 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol is not fully understood and requires further investigation.
Effets Biochimiques Et Physiologiques
The administration of 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol has been shown to induce hyperthermia, tachycardia, and hypertension in animal models. It has also been reported to increase locomotor activity and induce a state of euphoria in humans. The long-term effects of 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol on the brain and other organs are not well understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol in lab experiments include its potent serotonin releasing activity and its potential therapeutic applications. However, the limitations of using 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol include its potential toxicity and the lack of understanding of its long-term effects.
Orientations Futures
For the research on 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol include investigating its potential therapeutic applications in the treatment of mental disorders and neurodegenerative diseases. The development of safer and more effective serotonin releasing agents is also an area of interest. Further studies are needed to fully understand the mechanism of action and long-term effects of 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol.
In conclusion, 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol is a potent serotonin releasing agent that has been studied for its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicine.
Méthodes De Synthèse
The synthesis of 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol involves the condensation of 5-hydroxyindole with 2-(1-pyrrolidinyl)ethylamine in the presence of a dehydrating agent. The resulting product is purified by recrystallization. The purity of the final product is determined by chromatography and spectroscopy techniques.
Applications De Recherche Scientifique
3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol has been studied for its potential therapeutic applications in the treatment of various mental disorders, including depression, anxiety, and post-traumatic stress disorder. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
1919-95-5 |
|---|---|
Nom du produit |
3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol |
Formule moléculaire |
C14H18N2O |
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
3-(2-pyrrolidin-1-ylethyl)-1H-indol-5-ol |
InChI |
InChI=1S/C14H18N2O/c17-12-3-4-14-13(9-12)11(10-15-14)5-8-16-6-1-2-7-16/h3-4,9-10,15,17H,1-2,5-8H2 |
Clé InChI |
UAMKBNAHFNECII-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCC2=CNC3=C2C=C(C=C3)O |
SMILES canonique |
C1CC(NC1)CCC2=CNC3=C2C=C(C=C3)O |
Synonymes |
3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



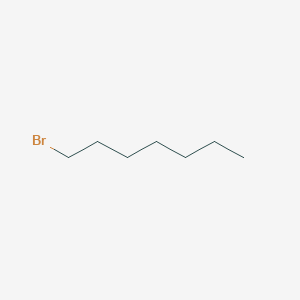
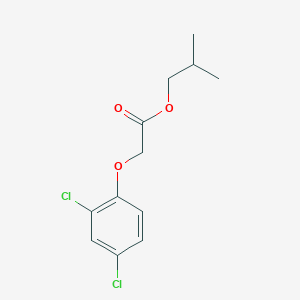
![4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B155016.png)
